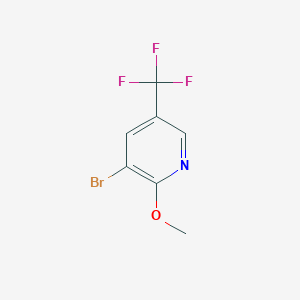

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYUCKEWCVXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564546 | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124432-63-9 | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124432-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, imparts a distinct chemical reactivity profile that is highly valuable in the construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and agrochemical development. The strategic placement of these functional groups allows for selective transformations, making it an attractive intermediate for the synthesis of novel kinase inhibitors and other biologically active compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.

| Property | Value |

| CAS Number | 124432-63-9 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Melting Point | 45-46 °C |

| Boiling Point | 86-88 °C (at 21 Torr) |

| Density | 1.637 g/cm³ (Predicted) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Methanol. |

| Appearance | Colorless to pale yellow solid or liquid. |

Synthesis and Reactivity

Synthesis

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

General Procedure (Hypothetical):

To a solution of 2-methoxy-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetic acid or a halogenated solvent), a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) would be added portion-wise at a controlled temperature. The reaction mixture would be stirred for a period until the starting material is consumed, as monitored by techniques like TLC or GC-MS. Upon completion, the reaction would be quenched, and the product would be extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure. The crude product would be purified by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound.

Reactivity and Key Experimental Protocols

The bromine atom at the 3-position of the pyridine ring is a key functional handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This makes the compound a valuable precursor for creating diverse molecular scaffolds.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Logical Relationship of Cross-Coupling Reactions:

Caption: Key cross-coupling reactions of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Experimental Workflow:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

-

To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the anhydrous and degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Development

Trifluoromethylpyridine moieties are prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific drug candidates synthesized directly from this compound are not prominently documented in publicly available literature, this building block is of significant interest for the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.

The JAK-STAT signaling pathway is a critical pathway in cytokine signaling that regulates cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.

JAK-STAT Signaling Pathway:

Caption: Simplified diagram of the JAK-STAT signaling pathway and the site of action for JAK inhibitors.

The pyridine core of molecules derived from this compound can act as a hinge-binder in the ATP-binding pocket of kinases. The substituents at various positions can be tailored to achieve selectivity and potency for a specific kinase target.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR: Two aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methoxy group protons would be observed in the upfield region (around δ 4.0 ppm).

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon bearing the trifluoromethyl group would exhibit a quartet due to coupling with the fluorine atoms. The carbons of the pyridine ring would appear in the aromatic region, and the methoxy carbon would be in the upfield region.

-

¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy (Predicted): Characteristic absorption bands would be expected for:

-

C-H stretching of the aromatic ring and methoxy group.

-

C=C and C=N stretching vibrations of the pyridine ring (typically in the 1600-1400 cm⁻¹ region).

-

C-O stretching of the methoxy group.

-

Strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1350-1100 cm⁻¹ region).

-

C-Br stretching vibration.

Mass Spectrometry (MS) (Predicted):

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation would likely involve the loss of the methoxy group, bromine atom, and potentially rearrangements involving the trifluoromethyl group.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, to generate diverse and complex molecular architectures. While specific applications in marketed drugs are not yet prominent, its potential as a precursor for kinase inhibitors and other biologically active molecules is significant. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics and other advanced materials.

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthetic route, experimental protocols, and quantitative data to support research and development efforts. It should be noted that while the user requested information for "this compound," the preponderance of available literature and chemical database information points to the synthesis of its isomer, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS Number: 1214377-42-0) . This guide will focus on the synthesis of this well-documented compound.

Primary Synthesis Pathway: Electrophilic Bromination

The most direct and well-documented method for the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine is the electrophilic bromination of the precursor, 2-methoxy-3-(trifluoromethyl)pyridine. This reaction typically utilizes a brominating agent in the presence of a strong acid catalyst to achieve regioselective bromination.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine:

Reaction: Bromination of 2-methoxy-3-(trifluoromethyl)pyridine

Reagents:

-

2-methoxy-3-(trifluoromethyl)pyridine (1.0 eq)

-

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (1.35 eq)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) in trifluoroacetic acid (80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).

-

Stir the mixture at room temperature under an argon atmosphere for 18 hours.

-

Upon completion of the reaction, remove the trifluoroacetic acid by distillation under reduced pressure (50 mbar at 45 °C).

-

Suspend the residue in tert-butyl methyl ether (200 mL) and filter to remove the solid by-products. Wash the solid with an additional portion of tert-butyl methyl ether (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Suspend the resulting residue in ethyl acetate (50 mL) and filter again to remove any remaining insoluble solids. Wash the solids with ethyl acetate (50 mL).

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with a mixture of heptane and tert-butyl methyl ether (5:1, 20 mL) and filter to remove any further insoluble material.

-

Purify the filtrate by silica gel column chromatography, eluting with a gradient of heptane/ethyl acetate (from 100/0 to 90/10).

-

The crude product obtained from the column is then filtered through a plug of sodium bicarbonate (20 g).

-

The filtrate is concentrated under reduced pressure to yield a golden yellow oil (27.9 g).

-

For further purification, dissolve the oil in heptane (20 mL) and filter through a plug of silica gel (80 g), eluting with heptane.

-

Evaporation of the solvent under reduced pressure affords 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine as a colorless oil (22.5 g, 74% yield).[1][2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine | [1] |

| Product | 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | [1][3][4] |

| CAS Number | 1214377-42-0 | [3][4] |

| Molecular Formula | C₇H₅BrF₃NO | [1][3][4] |

| Molecular Weight | 256.02 g/mol | [1][3][4] |

| Yield | 74% | [1] |

| Appearance | Colorless oil | [1] |

| ¹H-NMR (400MHz, DMSO-d₆) | δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H) | [1] |

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

An alternative theoretical pathway to a bromo-methoxy-(trifluoromethyl)pyridine isomer involves the nucleophilic aromatic substitution of a dihalogenated precursor. For the synthesis of the target compound, this would involve the methoxylation of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.

Synthesis Workflow and Logic

The following diagram illustrates the primary synthesis pathway for 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

Caption: Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine.

This diagram outlines the direct conversion of the starting material to the final product through electrophilic bromination, highlighting the key reagents and conditions involved in the process.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | [frontierspecialtychemicals.com]

In-Depth Technical Guide: Spectroscopic Data for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the bromine atom, the methoxy group, and the trifluoromethyl group, make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides a detailed overview of the available spectroscopic data for this compound, along with general experimental protocols for acquiring such data.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 124432-63-9 Molecular Formula: C₇H₅BrF₃NO Molecular Weight: 256.02 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| ¹H | ~8.3 | Doublet | J ≈ 2.0 | H-6 |

| ¹H | ~7.9 | Doublet | J ≈ 2.0 | H-4 |

| ¹H | ~4.0 | Singlet | - | -OCH₃ |

| ¹³C | ~160 | Singlet | - | C-2 |

| ¹³C | ~150 (q) | Quartet | J (C-F) ≈ 4 | C-5 |

| ¹³C | ~145 | Singlet | - | C-6 |

| ¹³C | ~135 (q) | Quartet | J (C-F) ≈ 35 | -CF₃ |

| ¹³C | ~120 | Singlet | - | C-4 |

| ¹³C | ~110 | Singlet | - | C-3 |

| ¹³C | ~55 | Singlet | - | -OCH₃ |

Note: Predicted values are based on structure-activity relationships and data from similar substituted pyridines. Actual experimental values may vary.

Table 2: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Relative Abundance | Assignment |

| EI | 255/257 | High | [M]⁺ (showing isotopic pattern for Br) |

| EI | 224/226 | Moderate | [M - OCH₃]⁺ |

| EI | 176/178 | Moderate | [M - CF₃ - O]⁺ |

| EI | 146 | Moderate | [M - Br - CF₃]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for halogenated and methoxy-substituted aromatic compounds.

Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy | Predicted Absorption | Functional Group Assignment |

| IR | ~3100-3000 cm⁻¹ | C-H stretch (aromatic) |

| IR | ~2950-2850 cm⁻¹ | C-H stretch (methyl) |

| IR | ~1600-1450 cm⁻¹ | C=C and C=N stretch (aromatic ring) |

| IR | ~1300-1200 cm⁻¹ | C-O stretch (aryl ether) |

| IR | ~1150-1050 cm⁻¹ | C-F stretch (trifluoromethyl) |

| IR | ~700-600 cm⁻¹ | C-Br stretch |

| UV-Vis | ~220-230 nm, ~270-280 nm | π → π* transitions of the pyridine ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (direct insertion probe or via GC).

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to achieve good signal intensity.

-

Acquire the spectrum in positive or negative ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) should be evident.

Caption: General Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or salt plates.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the wavelength range from approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological targets. The logical workflow for utilizing this compound in drug discovery is outlined below.

Caption: Drug Discovery Workflow using the Core Compound.

Conclusion

This technical guide provides a summary of the expected spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition. While experimentally verified spectra for this specific compound are not widely published, the information presented here, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The provided workflows offer a logical framework for the characterization and utilization of this important chemical entity.

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS: 1214377-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing trifluoromethyl group, make it a versatile synthon for the construction of complex heterocyclic molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.

The trifluoromethylpyridine scaffold is of particular interest in drug design due to the advantageous properties conferred by the trifluoromethyl group. These include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These attributes can lead to optimized pharmacokinetic profiles and greater efficacy of drug candidates.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for this compound is presented below. While some experimental data is available, certain properties are based on predicted values and should be considered as such.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214377-42-0 | [1] |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| Physical Form | Colorless to yellow liquid/oil | Various Suppliers |

| Boiling Point | 86-88 °C @ 21 Torr | [2] |

| Density | 1.637±0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (400MHz, DMSO-d₆) | δ 4.03 (s, 3H), 7.95 (d, 1H), 8.4 (d, 1H)[3] |

| ¹³C NMR | Predicted shifts: Aromatic carbons (approx. 110-160 ppm), Methoxy carbon (approx. 55-60 ppm), Trifluoromethyl carbon (quartet, approx. 120-125 ppm). |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. |

| Infrared (IR) | Expected peaks: C-H stretching (aromatic and aliphatic), C=C and C=N stretching (aromatic ring), C-O stretching (methoxy group), C-F stretching (trifluoromethyl group), C-Br stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic peak for bromine (M+2) are expected. Fragmentation may involve loss of the methoxy group, bromine, or trifluoromethyl group. |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application in further chemical transformations. A general and effective method for its preparation has been reported.

Synthesis of this compound

A common synthetic route involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine.

Experimental Protocol:

-

Step 1: To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) in trifluoroacetic acid (TFA, 80 mL), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol).[3]

-

Step 2: Stir the mixture at room temperature for 18 hours under an inert atmosphere (e.g., argon).[3]

-

Step 3: After the reaction is complete, remove the TFA by distillation under reduced pressure (50 mbar at 45 °C).[3]

-

Step 4: Purify the residue by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (from 100/0 to 90/10).[3]

-

Step 5: The crude product can be further purified by filtration through a plug of sodium bicarbonate to yield the final product as a colorless oil.[3]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several high-profile drug candidates. Its utility stems from the ability to use the bromine atom as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Intermediate in the Synthesis of Icenticaftor

Icenticaftor (QBW251) is a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, investigated for the treatment of cystic fibrosis and chronic obstructive pulmonary disease (COPD). This compound is a key starting material in the synthesis of the picolinic acid core of Icenticaftor.

Precursor for PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. Dihydro-pyrido-oxazine derivatives, synthesized from this compound, have been patented as potent PI3K inhibitors.

Experimental Protocol Snippet (Cross-Coupling Reaction):

A mixture of the amine precursor, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a suitable solvent (e.g., dioxane) is degassed. A palladium catalyst (e.g., Pd₂(dba)₃) is then added, and the reaction mixture is heated to afford the coupled product.

Caption: Use in the synthesis of PI3K inhibitors.

The PI3K Signaling Pathway

The PI3K pathway is a key target in cancer therapy. The development of inhibitors for this pathway is an active area of research.

Caption: Overview of the PI3K signaling pathway and the point of inhibition.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of promising drug candidates, including Icenticaftor and novel PI3K inhibitors. The presence of the trifluoromethylpyridine moiety offers significant advantages in medicinal chemistry, making this compound a valuable tool for researchers and professionals in the field of drug development. Further exploration of its reactivity and applications is likely to yield new therapeutic agents in the future.

References

- 1. 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | C7H5BrF3NO | CID 53393182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 124432-63-9 CAS MSDS (3-Bromo-2-methoxy-5-trifluoromethylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 [chemicalbook.com]

Physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its properties, outlines general synthetic considerations, and addresses the current landscape of its experimental characterization.

Compound Identification and Physical Properties

This compound is a halogenated and trifluoromethylated pyridine compound. Its core structure consists of a pyridine ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 124432-63-9 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| Canonical SMILES | COC1=NC=C(C=C1Br)C(F)(F)F |

| InChI Key | YUDYUCKEWCVXTE-UHFFFAOYSA-N |

The physical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | White to off-white solid/powder | [1] |

| Melting Point | 45-46 °C | |

| Boiling Point | 86-88 °C at 21 Torr | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | |

| Density | 1.637 ± 0.06 g/cm³ (Predicted) |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile that influences its reactivity in various organic transformations.

The bromine atom at the 3-position can participate in cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of various substituents at this position. The pyridine nitrogen provides a site for potential coordination to metal catalysts or protonation. The methoxy group is generally stable but could be cleaved under harsh acidic conditions. The trifluoromethyl group is highly stable and serves to increase the lipophilicity and metabolic stability of potential drug candidates derived from this scaffold.

Synthesis and Purification

A plausible synthetic approach could start from a pre-functionalized pyridine derivative, followed by sequential introduction of the remaining substituents. For instance, a common strategy for the synthesis of trifluoromethylpyridines involves the use of trifluoromethylating agents on a suitable pyridine precursor.

Below is a generalized workflow for a potential synthesis and purification process.

Note: The specific order of functional group introduction may vary depending on the chosen synthetic route and the stability of the intermediates.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this specific compound are not publicly available at the time of this writing. Researchers should refer to general methods for the synthesis of substituted pyridines and adapt them based on the reactivity of the starting materials and intermediates. Purification would likely involve standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system.

Spectral Data

Comprehensive, experimentally determined spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.

For research purposes, it is recommended that users of this compound perform their own analytical characterization to confirm its identity and purity. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methoxy group protons.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methoxy group, and the trifluoromethyl group (likely showing coupling to fluorine).

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

-

IR Spectroscopy: Absorption bands characteristic of C-H, C=C, C=N, C-O, C-Br, and C-F bonds.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated area. It is recommended to use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Table 3: Hazard Information

| Hazard Statement | Description |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Signaling Pathways and Biological Activity

There is currently no publicly available information regarding the involvement of this compound in any specific biological signaling pathways or its detailed biological activity. As a functionalized pyridine, it holds potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is a common moiety in many pharmaceuticals known to enhance metabolic stability and binding affinity.

Conclusion

This compound is a chemical compound with well-defined physical properties but limited publicly available information regarding its detailed synthesis, spectral characterization, and biological activity. This guide summarizes the existing knowledge to aid researchers in their work with this compound. Further investigation is required to fully elucidate its chemical reactivity, develop robust synthetic protocols, and explore its potential applications in drug discovery and materials science. It is strongly recommended that any user of this compound conduct thorough analytical characterization to confirm its identity and purity before use.

References

Starting materials for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines the primary synthetic routes, starting materials, and detailed experimental protocols.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity, while the bromo and methoxy groups provide handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures.

Synthetic Pathways

The most logical and commonly employed strategy for the synthesis of this compound involves a two-step process:

-

Preparation of the precursor: Synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.

-

Regioselective bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.

An alternative pathway involves the initial bromination of a 2-hydroxypyridine derivative followed by methylation.

Pathway 1: From 2-Hydroxy-5-(trifluoromethyl)pyridine

This is the most prevalent and cost-effective route, starting from the commercially available 2-hydroxy-5-(trifluoromethyl)pyridine.

Caption: Synthesis of this compound from 2-Hydroxy-5-(trifluoromethyl)pyridine.

Pathway 2: Bromination prior to Methylation

This alternative approach involves the bromination of the hydroxypyridine ring before the introduction of the methoxy group.

Caption: Alternative synthesis via bromination of the 2-hydroxypyridine intermediate.

Starting Materials and Reagents

A comprehensive list of necessary starting materials and reagents for the primary synthetic pathway is provided below.

| Compound Name | CAS Number | Role | Suppliers (Example) |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | 33252-63-0 | Starting Material | Sigma-Aldrich, TCI |

| Thionyl chloride (SOCl₂) | 7719-09-7 | Chlorinating Agent | Major chemical suppliers |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Chlorinating Agent | Major chemical suppliers |

| Sodium methoxide (NaOCH₃) | 124-41-4 | Methylating Agent | Major chemical suppliers |

| N-Bromosuccinimide (NBS) | 128-08-5 | Brominating Agent | Major chemical suppliers |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 77-48-5 | Brominating Agent | Major chemical suppliers |

| Trifluoroacetic acid (TFA) | 76-05-1 | Acid Catalyst | Major chemical suppliers |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Major chemical suppliers |

| Methanol (MeOH) | 67-56-1 | Solvent/Reagent | Major chemical suppliers |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This procedure details the conversion of 2-hydroxy-5-(trifluoromethyl)pyridine to its chloro derivative.

Workflow:

Caption: Experimental workflow for the chlorination of 2-hydroxy-5-(trifluoromethyl)pyridine.

Detailed Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-(trifluoromethyl)pyridine (1.0 eq).

-

Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-chloro-5-(trifluoromethyl)pyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-95% | [1] |

| Purity | >98% (GC) | [1] |

Step 2: Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine

This step involves the nucleophilic substitution of the chloro group with a methoxy group.

Workflow:

Caption: Experimental workflow for the synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.

Detailed Methodology:

-

In a round-bottom flask, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1-1.5 eq) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).

-

Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is typically purified by vacuum distillation to yield pure 2-methoxy-5-(trifluoromethyl)pyridine.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80-90% | |

| Purity | >98% (GC) |

Step 3: Synthesis of this compound

This is the final and critical step involving the regioselective bromination of 2-methoxy-5-(trifluoromethyl)pyridine. The directing effects of the electron-donating methoxy group (ortho-, para-directing) and the electron-withdrawing trifluoromethyl group (meta-directing) favor the introduction of the bromine atom at the 3-position.

Workflow:

Caption: Experimental workflow for the bromination of 2-methoxy-5-(trifluoromethyl)pyridine.

Detailed Methodology (Proposed):

This proposed protocol is based on established procedures for the bromination of similar pyridine derivatives and the directing effects of the substituents. The regioselectivity for the 3-position is anticipated to be high.

-

In a round-bottom flask, dissolve 2-methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. For enhanced reactivity, a catalytic amount of an acid, such as trifluoroacetic acid, can be added.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound.

Anticipated Quantitative Data:

| Parameter | Value | Reference |

| Yield | 60-80% | |

| Purity | >97% (HPLC) |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yields. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the chlorination and bromination steps, to ensure high selectivity and purity. The provided protocols offer a robust foundation for researchers to produce this valuable building block for their drug discovery and development programs.

References

An In-depth Technical Guide on the Reactivity of the Bromine Atom in 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, imparts a unique reactivity profile that is amenable to a variety of synthetic transformations. This guide provides a comprehensive overview of the reactivity of the bromine atom in this versatile molecule, with a focus on its utility in forming new carbon-carbon and carbon-nitrogen bonds. The information presented is curated from peer-reviewed literature and patent filings, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.

The bromine atom at the 3-position is the primary site for a range of cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, influences the reactivity of the C-Br bond, making it a prime candidate for palladium-catalyzed transformations.

Reactivity Profile

The bromine atom in this compound is susceptible to a variety of reactions, primarily palladium-catalyzed cross-coupling reactions. These transformations are instrumental in the construction of complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this molecule readily participates in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the bromo-pyridine with an organoboron reagent. While specific examples for this compound are not extensively detailed in the readily available literature, the general reactivity of bromopyridines in Suzuki couplings is well-established. The reaction typically proceeds under mild conditions with high yields, tolerating a broad range of functional groups.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, enabling the synthesis of arylamines. The coupling of this compound with various amines provides access to a diverse set of derivatives with potential biological activity.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a C-C bond between the bromo-pyridine and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridines. These products can serve as versatile intermediates for further synthetic manipulations.

Lithiation and Subsequent Reactions

While cross-coupling reactions are prevalent, the bromine atom can also facilitate lithiation through a lithium-halogen exchange mechanism. However, the presence of other acidic protons and directing groups on the pyridine ring can lead to competing reactions. For instance, in the synthesis of the drug Icenticaftor, a directed ortho-metalation at the 4-position is favored over lithium-halogen exchange at the 3-position. This highlights the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and quantitative data for key reactions involving this compound.

Directed Ortho-Metalation and Carboxylation

A notable reaction of this compound is its use in the synthesis of 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid, a key intermediate for the pharmaceutical agent Icenticaftor[1]. This transformation proceeds via a directed ortho-metalation at the 4-position, followed by carboxylation.

Table 1: Directed Ortho-Metalation and Carboxylation of this compound

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield |

| This compound | 1. TMPMgCl·LiCl, TMEDA 2. CO₂ (as (MeO)₂C=O) 3. H₂SO₄ | THF | -25 °C to rt | Not Specified | 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid | 65% |

Experimental Protocol:

To a dry and inert reactor, this compound (1.4 kg, 5.47 mol), tetramethylethylenediamine (TMEDA) (1.75 kg, 15 mol), and tetrahydrofuran (THF) (10 kg) were charged. At -25 °C, a solution of 2,2,6,6-tetramethyl-piperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) as a 1 M solution in THF/toluene (14.5 kg, 15 mol) was slowly added. The reaction mixture was stirred, and then quenched with dimethylcarbonate. An acidic workup with sulfuric acid, followed by extraction and crystallization, afforded 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid.

Diagram 1: Directed Ortho-Metalation and Carboxylation

Caption: Synthesis of a picolinic acid derivative via directed ortho-metalation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways for key reactions involving the bromine atom of this compound.

Diagram 2: General Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: General Catalytic Cycle for Buchwald-Hartwig Amination

References

The Trifluoromethyl Group in Pyridine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and drug design. This technical guide provides a comprehensive analysis of the profound electronic effects exerted by the CF3 group on the pyridine ring. Through a detailed examination of Hammett parameters, pKa values, and NMR spectroscopic data, this document elucidates the powerful electron-withdrawing nature of the CF3 substituent and its impact on molecular properties. Detailed experimental protocols for the determination of these key parameters are provided, alongside synthetic methodologies for the preparation of trifluoromethylated pyridines. Visualizations of electronic effects, experimental workflows, and reaction mechanisms are included to offer a clear and concise understanding of the principles and practical applications of trifluoromethylated pyridines in research and development.

Introduction: The "Super-Methyl" Group's Influence on Pyridine Chemistry

The trifluoromethyl group has earned the moniker of a "super-methyl" or a "lipophilic hydrogen bond acceptor mimic" in medicinal chemistry.[1] Its incorporation into a pyridine ring dramatically alters the molecule's physicochemical properties, leading to significant enhancements in efficacy and pharmacokinetic profiles.[2] These benefits are primarily attributed to the CF3 group's potent electron-withdrawing nature, which modulates the electron density distribution within the pyridine ring.[1][2] This guide delves into the quantitative and qualitative aspects of these electronic effects, providing a foundational understanding for professionals in drug discovery and development.

Quantitative Analysis of Electronic Effects

The electron-withdrawing properties of the trifluoromethyl group can be quantified through several key parameters, including Hammett constants, pKa values, and NMR chemical shifts.

Hammett Substituent Constants (σ)

| Substituent Position | Hammett Constant (σ) |

| meta (σm) | 0.44 |

| para (σp) | 0.57 |

Note: These values are for the CF3 group on a benzene ring and are used as an approximation for the pyridine ring.[4]

Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value for the corresponding pyridinium ion. This is a direct consequence of the reduced electron density on the nitrogen atom, making it less available for protonation.

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-(Trifluoromethyl)pyridine | Predicted: ~1.5 - 2.5 |

| 3-(Trifluoromethyl)pyridine | 2.84 |

| 4-(Trifluoromethyl)pyridine | Predicted: ~1.7 |

Note: Experimental pKa values for all three isomers are not consistently reported in a single source. The value for the 3-CF3 isomer is experimental, while the others are based on predictive models and should be considered estimates.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in trifluoromethylpyridines provide direct evidence of the electron-withdrawing effect of the CF3 group.

¹H NMR: Protons on the pyridine ring substituted with a CF3 group will experience deshielding and thus resonate at a higher chemical shift (downfield) compared to unsubstituted pyridine.

¹³C NMR: The carbon atoms of the pyridine ring, particularly the carbon attached to the CF3 group and the carbons ortho and para to it, will also be deshielded. The carbon of the CF3 group itself exhibits a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.[5]

¹⁹F NMR: The ¹⁹F NMR chemical shift of the CF3 group is sensitive to its position on the pyridine ring and the electronic nature of other substituents.[6]

Table of NMR Data for Trifluoromethylpyridines (in CDCl₃)

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| 2-(Trifluoromethyl)pyridine | ¹H | H-3: 7.45 (ddd), H-4: 7.85 (td), H-5: 7.70 (d), H-6: 8.65 (d) | J₃,₄ = 7.7, J₃,₅ = 1.3, J₃,₆ = 0.7; J₄,₅ = 7.7, J₄,₆ = 1.8; J₅,₆ = 4.8 |

| ¹³C | C-2: 147.1 (q), C-3: 122.9 (q), C-4: 137.0, C-5: 127.5, C-6: 150.2 | ²J(C,F) = 34.5 | |

| ¹⁹F | -68.1 (s) | ||

| 3-(Trifluoromethyl)pyridine | ¹H | H-2: 8.82 (s), H-4: 7.95 (d), H-5: 7.45 (dd), H-6: 8.70 (d) | J₄,₅ = 7.9; J₅,₆ = 4.8 |

| ¹³C | C-2: 151.3 (q), C-3: 131.2 (q), C-4: 134.1, C-5: 123.8, C-6: 147.9 | ³J(C,F) = 5.8, ¹J(C,F) = 273.4 | |

| ¹⁹F | -63.0 (s) | ||

| 4-(Trifluoromethyl)pyridine | ¹H | H-2,6: 8.75 (d), H-3,5: 7.50 (d) | J₂,₃ = 4.9 |

| ¹³C | C-2,6: 150.5 (q), C-3,5: 121.2 (q), C-4: 139.5 (q) | ³J(C,F) = 3.8, ²J(C,F) = 34.2, ¹J(C,F) = 273.7 | |

| ¹⁹F | -64.8 (s) |

Note: NMR data can vary slightly depending on the solvent and other experimental conditions. The data presented is a compilation from various sources and serves as a representative example.[1][4][7][8][9]

Experimental Protocols

Accurate determination of the electronic parameters discussed above is crucial for quantitative structure-activity relationship (QSAR) studies and rational drug design. Detailed protocols for key experiments are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the trifluoromethylpyridine with a strong acid or base and monitoring the pH change.

Materials:

-

Calibrated pH meter and electrode

-

Automatic burette or precision manual burette

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel with temperature control

-

Trifluoromethylpyridine sample (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, degassed water

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a precise amount of the trifluoromethylpyridine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Titration Setup: Transfer the sample solution to the titration vessel, place it on the magnetic stirrer, and immerse the pH electrode. If the sample is a weak base (as pyridines are), it will be titrated with a strong acid (HCl).

-

Titration: Add the titrant (HCl) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is equal to the pH at the half-equivalence point. For more accurate results, use derivative plots (first or second derivative) to precisely locate the equivalence point.

Determination of Hammett Constants (σ) using ¹³C NMR Spectroscopy

This method relies on the correlation between the ¹³C NMR chemical shifts of the para-carbon in a series of substituted aromatic compounds and the Hammett substituent constant.

Materials:

-

NMR spectrometer with ¹³C capabilities

-

High-purity trifluoromethylpyridine isomers (2-, 3-, and 4-CF3)

-

A series of para-substituted benzoic acids with known σp values (for calibration)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

Procedure: [13]

-

Sample Preparation: Prepare a series of solutions of the para-substituted benzoic acids in the chosen deuterated solvent at the same concentration. Prepare solutions of the trifluoromethylpyridine isomers at the same concentration.

-

NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum for each sample. Ensure high resolution and a good signal-to-noise ratio.

-

Data Analysis:

-

Identify the chemical shift of the carboxyl carbon for each of the substituted benzoic acids.

-

Plot the chemical shifts of the carboxyl carbons against the known σp values for the substituents. This will generate a Hammett plot.

-

Perform a linear regression on the data to obtain the equation of the line (y = mx + c), where y is the chemical shift and x is the σp value. The slope 'm' is the reaction constant (ρ) for this specific measurement.

-

Measure the chemical shift of the corresponding carbon in the trifluoromethylpyridine (e.g., C4 for 2- and 3-substituted pyridines, and a reference carbon for the 4-substituted isomer).

-

Use the equation of the line from the calibration plot to calculate the σ value for the trifluoromethylpyridyl substituent.

-

Synthesis of Trifluoromethylpyridines

Several synthetic routes are available for the preparation of trifluoromethylpyridines. One common method involves the halogen exchange of a trichloromethylpyridine with a fluorinating agent.

Example: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine [3]

This synthesis is a multi-step process starting from 3-picoline.

-

Chlorination of 3-picoline: 3-Picoline is reacted with chlorine gas at high temperatures in the vapor phase to yield 3-(trichloromethyl)pyridine.

-

Fluorination: The resulting 3-(trichloromethyl)pyridine is then treated with a fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms with fluorine, affording 3-(trifluoromethyl)pyridine.

-

Ring Chlorination: Finally, selective chlorination of the pyridine ring at the 2- and 5-positions can be achieved to yield 2-chloro-5-(trifluoromethyl)pyridine.

Visualizations

Electronic Effects of the Trifluoromethyl Group

Caption: Inductive and resonance effects of the CF3 group on pyridine.

Workflow for pKa Determination by Potentiometric Titration

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. spectrabase.com [spectrabase.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. rsc.org [rsc.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. biophysics.org [biophysics.org]

- 7. rsc.org [rsc.org]

- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 9. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational preferences of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of published empirical data from X-ray crystallography for this specific molecule, this document synthesizes theoretical predictions based on the known behavior of analogous structures. It outlines the probable geometric parameters, including bond lengths and angles, and discusses the conformational landscape governed by the interplay of its functional groups. Furthermore, this guide presents standardized, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, the principal techniques that would be employed for the empirical determination of the molecule's structure and conformation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this compound, providing both a theoretical framework and practical methodologies for its structural elucidation.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom, a methoxy group, and a trifluoromethyl group. The relative positions of these substituents dictate the molecule's electronic properties and steric profile, which in turn determine its preferred conformation.

The pyridine ring is expected to be largely planar. The primary conformational flexibility arises from the rotation of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups around their bonds to the pyridine ring.

Key Conformational Features:

-

Methoxy Group Conformation: The methoxy group is likely to exhibit a preferred orientation relative to the pyridine ring to minimize steric hindrance with the adjacent bromine atom. It is anticipated that the methyl group will preferentially orient itself away from the bulky bromine atom. The rotation around the C2-O bond will have a relatively low energy barrier.

-

Trifluoromethyl Group Conformation: The trifluoromethyl group is expected to rotate freely around the C5-C bond, although there may be a slight energetic preference for a staggered conformation relative to the C-H bonds on the pyridine ring.

The overall conformation will be a dynamic equilibrium of rotamers, with the lowest energy state determined by the balance of steric repulsion and electronic interactions.

Predicted Molecular Geometry

While an experimental crystal structure is not available, theoretical modeling and data from similar substituted pyridines allow for the prediction of key geometric parameters.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-Br | ~1.89 |

| C2-O | ~1.36 |

| O-CH₃ | ~1.43 |

| C5-C(F₃) | ~1.49 |

| C-F | ~1.34 |

| Pyridine C-C (avg.) | ~1.39 |

| Pyridine C-N (avg.) | ~1.34 |

| Bond Angles (°) | |

| Br-C2-O | ~118 |

| C3-C2-O | ~122 |

| C2-O-CH₃ | ~118 |

| C4-C5-C(F₃) | ~121 |

| F-C-F | ~107 |

| Dihedral Angles (°) | |

| C3-C2-O-CH₃ | ~0 or ~180 |

Experimental Protocols for Structural Elucidation

The definitive determination of the molecular structure and conformation of this compound would rely on established analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information on the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) to near saturation.

-

Employ slow evaporation of the solvent at a constant temperature in a dust-free environment.

-

Alternatively, use vapor diffusion by placing a vial with the sample solution inside a sealed jar containing a less volatile anti-solvent.

-

Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

-

-

Data Collection:

-

Mount the selected crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and conformation of molecules.[1][2] One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide information on connectivity and spatial proximity of atoms.

Protocol for NMR-based Conformational Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and purity.

-

Acquire a ¹⁹F NMR spectrum to observe the trifluoromethyl group.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, establishing connectivity across the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing key information for conformational analysis. For example, NOEs between the methoxy protons and the H4 or H6 protons on the pyridine ring would help define the orientation of the methoxy group.

-

-

-

Data Analysis and Conformational Modeling:

-

Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.

-

Analyze NOESY data to derive distance restraints between protons.

-

Use computational chemistry software to generate a series of possible conformations.

-

Compare the experimentally derived NOE restraints with the inter-proton distances in the calculated conformers to determine the most probable solution-state conformation or ensemble of conformations.

-

Visualizations

Predicted Molecular Structure

Caption: Predicted 3D structure of this compound.

Workflow for Conformational Analysis

Caption: General workflow for the conformational analysis of a small molecule.

References

The Strategic Intermediate: A Technical Review of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient synthesis of complex molecular targets. Among these, pyridine derivatives bearing trifluoromethyl groups have garnered significant attention due to the unique physicochemical properties conferred by the trifluoromethyl moiety, which can enhance metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth review of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS No. 1214377-42-0), a key building block in the synthesis of innovative therapeutics. This document will detail its synthesis, physicochemical properties, and its crucial role in the development of drugs such as the phosphoinositide 3-kinase (PI3K) inhibitor, leniolisib, and the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, icenticaftor.

Physicochemical Properties

This compound is a halogenated and trifluoromethylated pyridine derivative. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₃NO | [1] |

| Molecular Weight | 256.02 g/mol | [1] |

| CAS Number | 1214377-42-0 | [1] |

| IUPAC Name | 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine | [1] |

| Canonical SMILES | COC1=C(C=C(C=N1)Br)C(F)(F)F | [1] |

| InChI | InChI=1S/C7H5BrF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | [1] |

| InChIKey | ZIOFHXRZJCIBCO-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.7 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2-Chloro-3-(trifluoromethyl)pyridine. The first step involves a nucleophilic substitution to introduce the methoxy group, followed by a regioselective bromination.

Step 1: Synthesis of 2-methoxy-3-(trifluoromethyl)pyridine

The precursor, 2-methoxy-3-(trifluoromethyl)pyridine, is synthesized by the reaction of 2-Chloro-3-(trifluoromethyl)pyridine with sodium methoxide in methanol.

Experimental Protocol:

A solution of 2-Chloro-3-(trifluoromethyl)pyridine (1 equivalent) is dissolved in a 5.4 M solution of sodium methoxide in methanol. The reaction mixture is stirred at room temperature for 48 hours. Upon completion, the reaction is cooled in an ice bath and extracted three times with dichloromethane. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-methoxy-3-(trifluoromethyl)pyridine as a colorless liquid. A yield of 89% has been reported for this reaction.

Characterization Data for 2-methoxy-3-(trifluoromethyl)pyridine:

-

¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0, 8.0 Hz, 1H), 4.03 (s, 3H).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1.[3]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -64.03 (s, 3F).[3]

-

Mass Spectrometry (EI): m/z 177.0403 (M⁺).[3]

Step 2: Bromination to this compound

The final product is obtained by the regioselective bromination of 2-methoxy-3-(trifluoromethyl)pyridine.

Experimental Protocol:

To a solution of 2-methoxy-3-(trifluoromethyl)pyridine (1 equivalent) in a suitable solvent, a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is added. The reaction is typically carried out in the presence of a radical initiator or under UV irradiation to facilitate the bromination. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The crude product is then purified by column chromatography to afford this compound. While a specific yield for this reaction is not detailed in the provided search results, similar brominations of pyridine derivatives are known to proceed with good yields.

Characterization Data for this compound: